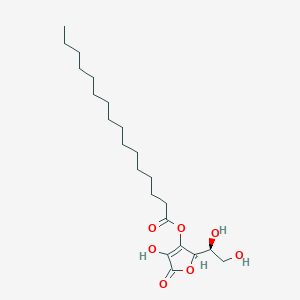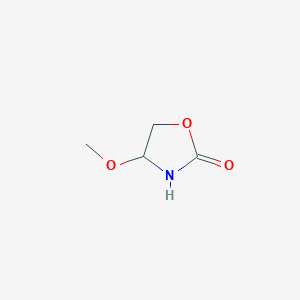
4-Methoxy-1,3-oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxazolidinone, 4-methoxy- is a derivative of oxazolidinone, a class of compounds known for their antibacterial properties. The oxazolidinone ring is a five-membered heterocycle containing both nitrogen and oxygen atoms. The 4-methoxy substitution adds a methoxy group (-OCH₃) at the fourth position of the oxazolidinone ring, which can influence the compound’s chemical properties and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-oxazolidinone, 4-methoxy- typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of 4-methoxyphenyl isocyanate with an appropriate amino alcohol under mild conditions. Another approach involves the use of urea and ethanolamine reagents, often facilitated by microwave irradiation to enhance reaction rates and yields .
Industrial Production Methods: Industrial production of oxazolidinones, including 2-oxazolidinone, 4-methoxy-, often employs catalytic processes. Palladium-catalyzed N-arylation of oxazolidinones with aryl bromides is a widely used method. This process is efficient and can be scaled up for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Oxazolidinone, 4-methoxy- undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The oxazolidinone ring can be reduced to form amino alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amino alcohols.
Substitution: Formation of substituted oxazolidinones with various functional groups.
Applications De Recherche Scientifique
2-Oxazolidinone, 4-methoxy- has diverse applications in scientific research:
Mécanisme D'action
The antibacterial activity of 2-oxazolidinone, 4-methoxy- is primarily due to its ability to inhibit bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing the formation of the 70S initiation complex essential for bacterial reproduction . This mechanism is unique and reduces the likelihood of cross-resistance with other antibiotic classes.
Comparaison Avec Des Composés Similaires
Linezolid: Another oxazolidinone antibiotic with a similar mechanism of action but different substituents.
Tedizolid: A newer oxazolidinone with enhanced potency and reduced side effects compared to linezolid.
Uniqueness: 2-Oxazolidinone, 4-methoxy- is unique due to its specific substitution pattern, which can influence its pharmacokinetic properties and spectrum of activity. The methoxy group at the fourth position may enhance its stability and bioavailability compared to other oxazolidinones .
Propriétés
Numéro CAS |
14441-94-2 |
|---|---|
Formule moléculaire |
C4H7NO3 |
Poids moléculaire |
117.10 g/mol |
Nom IUPAC |
4-methoxy-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C4H7NO3/c1-7-3-2-8-4(6)5-3/h3H,2H2,1H3,(H,5,6) |
Clé InChI |
DQEHFINNXNPZBV-UHFFFAOYSA-N |
SMILES canonique |
COC1COC(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-[7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate](/img/structure/B13393835.png)
![N-[(2S,3R,4R,5S,6R)-2-(Benzyloxy)-5-hydroxy-6-(hydroxymethyl)-4-methoxyoxan-3-YL]acetamide](/img/structure/B13393850.png)
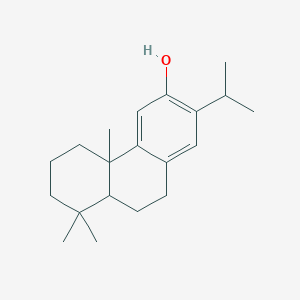
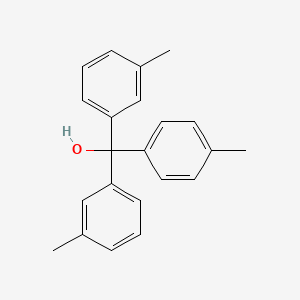
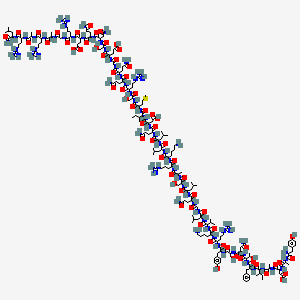
![17-(2-Hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13393865.png)

![[6-(Acetyloxymethyl)-11-hydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-methylbut-2-enoate](/img/structure/B13393871.png)
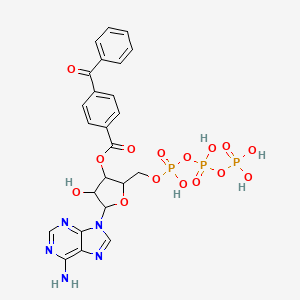
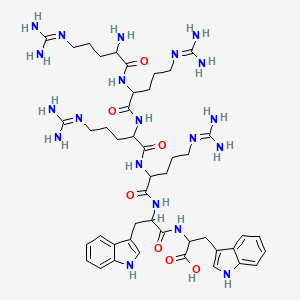
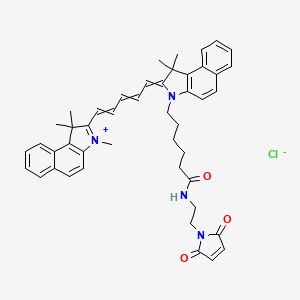
![sodium;6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13393884.png)
![(S)-N-(1-Indanyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13393905.png)
